

Synonyms for Pinacyanol chloride in scientific literature

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Compound of Interest

Compound Name: Pinacyanol chloride

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Pinacyanol Chloride: A Technical Guide for Researchers

An In-depth Exploration of its Synonyms, Applications, and Methodologies in Scientific Research

Introduction

Pinacyanol chloride is a versatile cyanine dye with a rich history in various scientific disciplines. Utilized primarily as a histological stain and a fluorescent probe, its applications extend to the study of bacterial polysaccharides and interactions with biological macromolecules. This technical guide provides a comprehensive overview of **Pinacyanol chloride**, its synonyms, quantitative properties, and detailed experimental protocols for its use in research, catering to scientists and professionals in drug development.

Synonyms and Chemical Identity

In scientific literature, **Pinacyanol chloride** is known by several names, which can often be a source of confusion. A clear understanding of these synonyms is crucial for comprehensive literature searches and accurate reporting of experimental methods.

The most common synonyms for **Pinacyanol chloride** include:

- Quinaldine Blue: This is a widely used trivial name.

- 1,1'-Diethyl-2,2'-carbocyanine chloride: This is a more systematic name describing its chemical structure.[1]
- Sensitol Red: While less common, this name has also been associated with the compound.
- Pinacyanol: Often used interchangeably with **Pinacyanol chloride**, referring to the cationic dye component.[2]

The International Union of Pure and Applied Chemistry (IUPAC) name for **Pinacyanol chloride** is 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propenyl]quinolinium chloride. Its Chemical Abstracts Service (CAS) Registry Number is 2768-90-3.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of **Pinacyanol chloride** are summarized in the table below.

Property	Value
Molecular Formula	C ₂₅ H ₂₅ ClN ₂
Molecular Weight	388.93 g/mol
Melting Point	270 °C (decomposes)
Appearance	Dark green crystalline powder
Solubility	Soluble in ethanol

Applications in Scientific Research

Pinacyanol chloride's utility in research stems from its distinct spectral properties and its ability to interact with various biological molecules.

Histological and Bacterial Staining

Pinacyanol chloride is employed as a fluorescent cationic dye for staining biological specimens.[3] Its positive charge facilitates binding to negatively charged components within cells, such as nucleic acids and the surfaces of bacteria. While specific, detailed protocols for

its use as a primary histological stain are not as prevalent as for other dyes like Hematoxylin or Eosin, its fluorescent properties make it a valuable tool for specialized microscopy techniques.

Analysis of Bacterial Polysaccharides

The interaction of **Pinacyanol chloride** with polysaccharides has been a subject of study. These interactions can lead to changes in the spectral properties of the dye, which can be leveraged to understand the structure and aggregation of bacterial polysaccharides.

Drug Development and Screening

A notable application of **Pinacyanol chloride** in the realm of drug development is its use in screening for antibacterial agents. For instance, it was utilized in a high-throughput screen to identify compounds active against Methicillin-Resistant *Staphylococcus aureus* (MRSA).

Experimental Protocols

Detailed methodologies are essential for the reproducible application of **Pinacyanol chloride** in research. Below are outlined protocols for its use in bacterial staining and as a fluorescent probe for DNA visualization.

Protocol 1: General Staining of Bacteria for Fluorescence Microscopy

This protocol provides a general framework for using **Pinacyanol chloride** to stain bacteria for visualization via fluorescence microscopy.

Materials:

- **Pinacyanol chloride** solution (0.1% w/v in ethanol)
- Bacterial culture
- Phosphate-buffered saline (PBS)
- Microscope slides and coverslips

- Fluorescence microscope with appropriate filter sets (excitation around 600 nm, emission around 640 nm)

Procedure:

- Prepare Bacterial Smear: Aseptically transfer a small amount of bacterial culture onto a clean microscope slide and spread it into a thin film.
- Air Dry: Allow the smear to air dry completely.
- Heat Fixation: Gently pass the slide through a flame 2-3 times to fix the bacteria to the slide. Allow the slide to cool.
- Staining: Flood the smear with the 0.1% **Pinacyanol chloride** solution and let it stand for 1-2 minutes.
- Rinsing: Gently rinse the slide with distilled water to remove excess stain.
- Counterstaining (Optional): If desired, a counterstain can be applied at this stage.
- Drying: Allow the slide to air dry completely.
- Mounting: Place a drop of mounting medium on the smear and cover with a coverslip.
- Visualization: Observe the stained bacteria using a fluorescence microscope with the appropriate filter set. Bacteria should appear fluorescent.

Protocol 2: In Vitro Screening for Antibacterial Activity

This protocol is adapted from its use in screening for compounds active against MRSA.

Materials:

- **Pinacyanol chloride** (as an indicator of bacterial growth)
- 96-well microtiter plates
- Bacterial culture (e.g., MRSA)

- Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)
- Test compounds
- Microplate reader

Procedure:

- **Prepare Bacterial Inoculum:** Grow the bacterial strain to the mid-logarithmic phase and dilute it to the desired concentration in the growth medium.
- **Prepare Test Plates:** Add the test compounds at various concentrations to the wells of a 96-well plate. Include positive (no compound) and negative (no bacteria) controls.
- **Inoculate Plates:** Add the prepared bacterial inoculum to each well containing the test compounds.
- **Add Pinacyanol Chloride:** Add **Pinacyanol chloride** to each well to a final concentration that allows for the detection of bacterial growth (concentration to be optimized for the specific assay).
- **Incubation:** Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37°C) for a specified period (e.g., 18-24 hours).
- **Measure Growth Inhibition:** After incubation, measure the optical density or fluorescence in each well using a microplate reader. A decrease in the signal compared to the positive control indicates inhibition of bacterial growth.

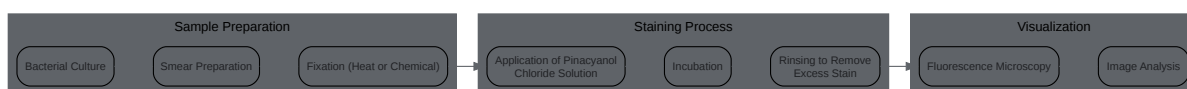
Signaling Pathways and Logical Relationships

Currently, there is limited direct evidence in the scientific literature detailing the specific interaction of **Pinacyanol chloride** with intracellular signaling pathways. Its primary mode of action in biological systems is understood to be through electrostatic interactions with negatively charged macromolecules.

However, in the context of bacterial studies, any compound that affects bacterial viability or key processes like polysaccharide synthesis could indirectly impact bacterial signaling, such as quorum sensing. Quorum sensing is a cell-to-cell communication process that allows bacteria

to coordinate gene expression based on population density. While no studies directly implicate **Pinacyanol chloride** as a modulator of quorum sensing, its use in antibacterial screening suggests a potential to interfere with essential bacterial processes that could be linked to these signaling networks.

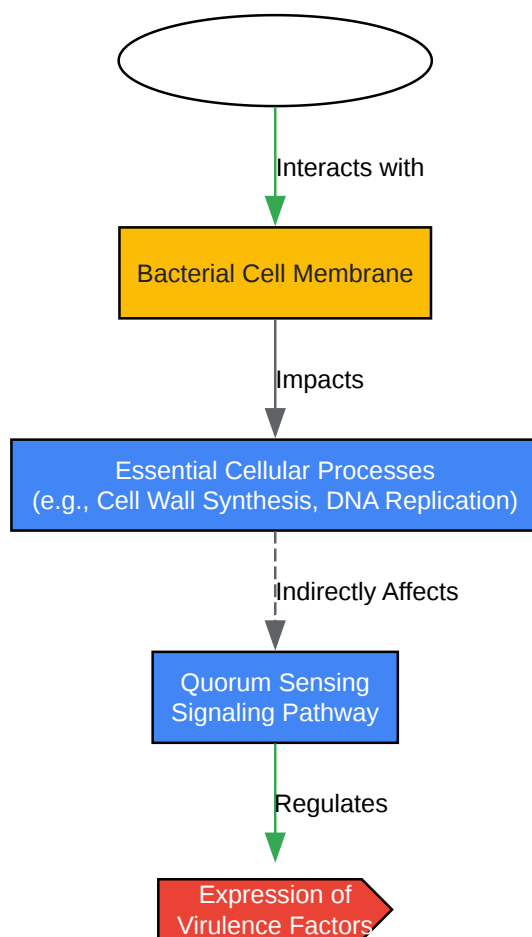
To illustrate the general principle of its interaction with bacterial cells, the following diagram outlines the logical flow of its application in bacterial staining.



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Fig. 1: Experimental workflow for bacterial staining.

The following diagram illustrates a hypothetical interaction that could be investigated regarding **Pinacyanol chloride's** potential indirect effect on bacterial quorum sensing.



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